2,2,3-Trimethyl-3-(propan-2-yl)hexane
Description
2,2,3-Trimethyl-3-(propan-2-yl)hexane (IUPAC name) is a highly branched alkane with the molecular formula C₁₂H₂₆. Its structure consists of a hexane backbone substituted with three methyl groups at positions 2, 2, and 3, along with an isopropyl (propan-2-yl) group at position 2. This extensive branching imparts distinct physical and chemical properties, such as lower boiling points and enhanced stability compared to linear alkanes. The compound is part of a broader class of branched alkanes, which are critical in fuel chemistry and material science due to their combustion efficiency and low reactivity .
Properties
CAS No. |
62199-79-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3-trimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C12H26/c1-8-9-12(7,10(2)3)11(4,5)6/h10H,8-9H2,1-7H3 |
InChI Key |
UTCSLOLKGOKPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-3-(propan-2-yl)hexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2,2,3-trimethylhexane, with an isopropyl halide under the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2,2,3-Trimethyl-3-(propan-2-yl)hexane may involve catalytic processes using zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction under milder conditions and can be used in continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethyl-3-(propan-2-yl)hexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under the influence of UV light or heat.
Combustion: Like other hydrocarbons, it can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Halogenating Agents: Chlorine (Cl2), bromine (Br2)
Catalysts: Zeolites, solid acid catalysts
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Substitution: Halogenated alkanes
Combustion: Carbon dioxide (CO2) and water (H2O)
Scientific Research Applications
2,2,3-Trimethyl-3-(propan-2-yl)hexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and mechanisms of alkane transformations.
Biology: Its derivatives may be studied for their potential biological activity and interactions with enzymes or receptors.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It can be used as a solvent or intermediate in the synthesis of other organic compounds.
Mechanism of Action
As a hydrocarbon, 2,2,3-Trimethyl-3-(propan-2-yl)hexane does not have a specific mechanism of action in biological systems. its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels, influencing various biochemical pathways. The exact mechanism would depend on the specific functional groups present in the derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of C₁₂H₂₆
From the C₁₂H₂₆ isomers listed in , key structural analogs include:
- 2,2,5-Trimethyl-3-(1-methylethyl)hexane
- 2,2,4-Trimethyl-3-(1-methylethyl)hexane
- 3-Isopropyl-2,2,4,4-tetramethylpentane
Key Structural Differences:
Branching Position : The target compound has methyl groups at positions 2, 2, and 3, whereas isomers like 2,2,5-trimethyl-3-(1-methylethyl)hexane feature branching further along the chain.
Backbone Length : Compounds like 3-isopropyl-2,2,4,4-tetramethylpentane have a shorter pentane backbone, reducing overall molecular symmetry compared to the hexane-based target compound.
Physical Properties
provides data for simpler trimethyl-substituted alkanes, which can infer trends for the target compound:
| Compound | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|
| 2,2,3-Trimethylhexane | 315 | 2.49 |
| 2,2,4-Trimethylhexane | 300.6 | 2.37 |
| 2,3,3-Trimethylpentane | 300.5 | 2.82 |
Inferences for 2,2,3-Trimethyl-3-(propan-2-yl)hexane :
- Boiling Point : The additional isopropyl group increases branching, likely reducing intermolecular van der Waals forces. This suggests a boiling point lower than 315°C (closer to 300–310°C) compared to 2,2,3-trimethylhexane .
- Density : Increased branching typically lowers density due to inefficient molecular packing. A density near 0.75–0.80 g/cm³ (typical for branched C₁₂ alkanes) is anticipated, lower than linear isomers .
Stability and Reactivity
Branched alkanes exhibit greater thermal stability and resistance to oxidation. For example:
- Combustion : The target compound’s branching reduces premature ignition (higher octane rating) compared to linear alkanes like n-dodecane.
- Synthesis: Similar to and , purification likely involves non-polar solvents (e.g., hexane) due to low polarity .
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